molecular formula C17H16N2O B2948019 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone CAS No. 478040-86-7

1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone

Cat. No.: B2948019
CAS No.: 478040-86-7
M. Wt: 264.328
InChI Key: JTLVFKXJJZTGQT-UHFFFAOYSA-N
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Description

1-(1-Phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone is a benzimidazole derivative characterized by a phenethyl substituent at the N1-position of the benzimidazole core and an ethanone (acetyl) group at the C2-position. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, antifungal, and anticancer properties . The phenethyl moiety may enhance lipophilicity and binding interactions with biological targets, such as enzymes or receptors, while the ethanone group provides a reactive site for further synthetic modifications .

Properties

IUPAC Name

1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLVFKXJJZTGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2N1CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320646
Record name 1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820288
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478040-86-7
Record name 1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-(1-phenethyl-1H-1,3-benzimidazol-2-yl)-1-ethanone is a benzimidazole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Information

  • Molecular Formula : C17H19N3
  • SMILES : C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCN
  • InChIKey : XDMKMEOOBJUHBD-UHFFFAOYSA-N

Benzimidazole derivatives, including this compound, are known to exhibit a range of biological activities due to their ability to interact with various biological targets. The following are key mechanisms associated with this compound:

  • Antimicrobial Activity : Some studies suggest that benzimidazole derivatives can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes.
  • Antiparasitic Effects : Research indicates that similar compounds have shown efficacy against protozoan parasites, particularly in the treatment of infections like amoebiasis caused by Entamoeba histolytica .

Pharmacological Effects

The pharmacological profile of this compound has not been extensively documented in literature; however, related compounds have demonstrated:

  • Cytotoxicity : Some benzimidazole derivatives have shown cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
  • Neuropharmacological Effects : Certain derivatives are being explored for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.

Comparative Molecular Field Analysis (CoMFA)

A study employing CoMFA techniques highlighted the importance of steric and electronic factors in the design of benzimidazole derivatives with enhanced biological activity against E. histolytica. The findings suggested that modifications at specific positions on the benzimidazole ring could lead to increased antiamoebic activity .

In Vitro Studies

In vitro studies have indicated that benzimidazole compounds can inhibit specific enzymes or receptors involved in microbial metabolism. For example, a related compound was found to disrupt the metabolic pathways of E. histolytica, leading to reduced viability of the pathogen.

Table of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AntiparasiticEfficacy against E. histolytica
CytotoxicityEffects on cancer cell lines
NeuropharmacologicalPotential anxiolytic properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of benzimidazole-based ethanones. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Compound Name Molecular Formula Substituents Key Functional Differences Biological Activity
1-(1-Phenethyl-1H-benzimidazol-2-yl)-ethanone C₁₇H₁₆N₂O Phenethyl at N1, ethanone at C2 Baseline for comparison Potential antiviral
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone C₁₅H₁₁ClN₂O Chloro at C2, phenyl at C1 Increased electrophilicity Irritant (H315, H319)
1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone C₁₄H₁₄F₃N₃O Trifluoromethyl at C2, pyrrolidinyl at C1 Enhanced metabolic stability Underexplored
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime C₁₁H₉Cl₂N₃O Dichlorophenyl, oxime moiety Improved antifungal activity Antimycotic
Carbendazim (Methyl (1H-benzimidazol-2-yl)carbamate) C₉H₉N₃O₂ Methyl carbamate at C2 High toxicity, broad-spectrum Antifungal, pesticide

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